2-chloro-N-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide
Description
2-Chloro-N-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide (CAS: 1306606-10-9) is a chloroacetamide derivative characterized by a benzyl backbone substituted with an isopropoxymethyl group at the 2-position of the phenyl ring. The molecule’s structure includes a reactive chloroacetyl group (-CO-CH₂-Cl) bonded to a nitrogen atom, which is further connected to a benzyl moiety modified with a propan-2-yloxy (isopropyl ether) side chain. This substitution pattern confers unique physicochemical properties, such as moderate lipophilicity (predicted XLogP3 ~1–4 based on analogs) , and positions it as a versatile intermediate in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
2-chloro-N-[[2-(propan-2-yloxymethyl)phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-10(2)17-9-12-6-4-3-5-11(12)8-15-13(16)7-14/h3-6,10H,7-9H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCSFKMWQISPMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=CC=CC=C1CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Substituted Aniline Intermediate
- The 2-[(propan-2-yloxy)methyl]phenyl substituent can be introduced via selective alkylation of ortho-hydroxybenzyl derivatives with isopropyl bromide or isopropyl tosylate under basic conditions (e.g., K2CO3 in acetone).
- Alternatively, protection and deprotection strategies on ortho-hydroxybenzylamines can be employed to install the propan-2-yloxy methyl group at the ortho position.
Acylation to Form Chloroacetamide
- The key step is the reaction of the substituted aniline with chloroacetyl chloride under controlled conditions.
- Typical reaction conditions include:
- Solvent: Anhydrous dichloromethane or toluene
- Base: Triethylamine or pyridine to scavenge HCl formed
- Temperature: 0°C to room temperature to avoid side reactions
- The reaction proceeds via nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of chloroacetyl chloride, yielding the desired 2-chloro-N-substituted acetamide.
Alternative Catalytic Methods
- Some studies report the use of palladium-catalyzed coupling reactions for related 2-chloro-N-phenylacetamides, employing palladium acetate, 2,2'-bipyridine, boron trifluoride etherate, and pivalic acid in toluene at elevated temperatures (120°C) for 24 hours, achieving yields up to 81%.
- While this method is more complex, it may be adapted for the synthesis of substituted derivatives with appropriate ligand and catalyst optimization.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Alkylation of ortho-hydroxybenzylamine | Isopropyl bromide, K2CO3, acetone | Reflux | 6-12 h | 75-85 | Installation of propan-2-yloxy group |
| Acylation with chloroacetyl chloride | Chloroacetyl chloride, triethylamine, DCM | 0°C to RT | 2-4 h | 70-90 | Formation of chloroacetamide |
| Pd-catalyzed coupling (alternative) | Pd(OAc)2, 2,2'-bipyridine, BF3·OEt2, pivalic acid, toluene | 120°C | 24 h | ~81 | For related N-phenylacetamides |
Analytical and Monitoring Techniques
- Thin-layer chromatography (TLC) is commonly used to monitor reaction progress, especially during acylation steps.
- Infrared (IR) spectroscopy confirms the formation of amide bonds by characteristic C=O stretching (~1650 cm⁻¹) and N-H bending vibrations.
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to verify substitution patterns and purity.
- Mass spectrometry confirms molecular weight and fragmentation patterns consistent with the expected structure.
Research Findings and Optimization Notes
- The presence of the propan-2-yloxy substituent on the phenyl ring can influence the nucleophilicity of the aniline nitrogen and steric accessibility during acylation, requiring careful control of reaction conditions to maximize yield and minimize side products.
- Using anhydrous and inert atmosphere conditions (e.g., nitrogen or argon) improves reproducibility and product purity.
- The palladium-catalyzed methods, while more complex, offer an alternative route that could be optimized for scale-up and functional group tolerance.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 2-[(propan-2-yloxy)methyl]aniline or precursor |
| Acylating Agent | Chloroacetyl chloride |
| Solvent | Dichloromethane, toluene |
| Base | Triethylamine, pyridine |
| Temperature Range | 0°C to room temperature (acylation), 120°C (Pd-catalysis) |
| Reaction Time | 2-24 hours |
| Typical Yield | 70-90% (acylation), ~81% (Pd-catalyzed method) |
| Purification | Column chromatography, recrystallization |
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in 2-chloro-N-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide can undergo nucleophilic substitution reactions. Common nucleophiles include amines and thiols.
Oxidation and Reduction: The phenyl ring and the propan-2-yloxy group can participate in oxidation and reduction reactions, respectively. For example, the phenyl ring can be oxidized to form quinones under strong oxidizing conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution: Formation of new amides, thiols, or azides depending on the nucleophile used.
Oxidation: Formation of quinones or other oxidized derivatives.
Hydrolysis: Formation of acetic acid and the corresponding amine.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant promise in the development of pharmaceuticals due to its structural characteristics, which are conducive to various biological activities.
Antimicrobial Properties
Research has indicated that derivatives of acetamides, including 2-chloro-N-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide, can possess antibacterial and antifungal properties. These compounds are often evaluated for their efficacy against a range of pathogens, making them potential candidates for new antimicrobial agents .
Anti-inflammatory and Analgesic Effects
Studies have shown that compounds with acetamide linkages can exhibit anti-inflammatory and analgesic properties. For instance, certain derivatives have been tested for their ability to inhibit inflammatory pathways, suggesting that this compound might similarly contribute to pain relief and inflammation reduction .
Anticancer Activity
The compound's potential as an anticancer agent is also under investigation. Research into related acetamides has shown that they can induce apoptosis in cancer cells, leading to decreased tumor growth. This highlights the importance of further exploring the structure-activity relationship of this compound in cancer therapy .
Agricultural Applications
In addition to its medicinal uses, this compound may have applications in agriculture.
Herbicidal Properties
Compounds similar to this compound have been studied for their herbicidal activity. They can inhibit the growth of specific weeds while being less harmful to crops, thus providing a selective approach to weed management .
Insecticidal Activity
Research has also focused on the insecticidal properties of acetamides. The ability of these compounds to disrupt key biological processes in pests makes them valuable in developing environmentally friendly insecticides .
Material Science Applications
The unique chemical structure of this compound lends itself to various applications in material science.
Polymer Chemistry
The compound can serve as a building block in polymer synthesis, particularly in creating polymers with specific functional properties. Its reactivity allows it to be incorporated into copolymers that may exhibit enhanced mechanical and thermal stability .
Coatings and Adhesives
Due to its chemical properties, this compound may also be used in formulating coatings and adhesives that require specific performance characteristics such as durability and resistance to solvents .
Mechanism of Action
The mechanism by which 2-chloro-N-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site.
Pathways Involved: The compound can modulate signaling pathways by either activating or inhibiting key proteins involved in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the chloroacetamide core but differ in substituents on the aromatic ring or nitrogen atom, leading to variations in biological activity, synthesis, and physicochemical properties. Below is a comparative analysis:
Structural and Physicochemical Properties
Notes:
- XLogP3 : The main compound’s lipophilicity is inferred from analogs (e.g., 2-chloro-N-{phenyl[2-(trifluoromethyl)benzimidazolyl]methyl}acetamide has XLogP3 = 4.1 ).
- Melting Points : Many analogs (e.g., sulfonamide derivatives in ) exhibit higher melting points (104–135°C), likely due to hydrogen bonding from sulfonyl groups .
Biological Activity
2-chloro-N-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, focusing on its antibacterial properties and other pharmacological effects.
Synthesis
The synthesis of this compound typically involves the reaction of chloroacetyl chloride with an appropriate amine derivative. The resulting compound can be characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.
Antibacterial Activity
Recent studies have shown that derivatives of chloroacetamides exhibit notable antibacterial properties. For instance, related compounds such as 2-chloro-N-(3-hydroxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The screening results indicated inhibition zones ranging from 8 to 14 mm against strains like Bacillus subtilis and Staphylococcus aureus, while showing weaker activity against Pseudomonas aeruginosa .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Gram-positive Activity (mm) | Gram-negative Activity (mm) |
|---|---|---|
| 2-chloro-N-(3-hydroxyphenyl)acetamide | 8 - 14 | 6 - 12 |
| 2-chloro-N-(4-hydroxyphenyl)acetamide | 8 - 14 | Not tested |
The mechanism by which these compounds exert their antibacterial effects is often linked to their ability to inhibit bacterial cell wall synthesis or interfere with protein synthesis. The presence of the chloro group is believed to enhance the lipophilicity of the molecule, aiding in membrane penetration.
Case Studies
- Antimicrobial Screening : A study conducted on various chloroacetamide derivatives found that modifications in the aromatic ring significantly affected antibacterial potency. The introduction of substituents such as hydroxyl groups enhanced activity against certain bacterial strains .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that the position of substituents on the phenyl ring plays a crucial role in determining biological activity. Compounds with para-substituents generally exhibited higher activity compared to those with meta-substituents .
- In Vivo Studies : Preliminary in vivo studies indicated that certain derivatives could effectively reduce bacterial load in infected animal models, suggesting potential therapeutic applications .
Q & A
Q. What are the optimal synthetic routes for preparing 2-chloro-N-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide, and how can reaction conditions be optimized?
Methodological Answer:
- Synthesis Design : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a two-step approach involves (i) coupling 2-chloroacetamide with a substituted benzyl halide (e.g., 2-[(propan-2-yloxy)methyl]benzyl chloride) using a weak base (e.g., K₂CO₃) in acetonitrile at room temperature for 24 hours .
- Optimization :
- Solvent Selection : Polar aprotic solvents like acetonitrile or DCM enhance reaction efficiency .
- Base Choice : Weak bases (e.g., K₂CO₃) minimize side reactions compared to strong bases like NaOH .
- Monitoring : TLC (hexane:ethyl acetate, 9:3 v/v) ensures reaction completion .
- Purification : Filtration to remove salts, followed by solvent evaporation under reduced pressure, yields crude product. Recrystallization or column chromatography (silica gel) improves purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks to confirm the chloroacetamide backbone (δ ~3.8–4.2 ppm for CH₂Cl and δ ~165–170 ppm for C=O) and the propan-2-yloxybenzyl substituent (δ ~1.2 ppm for CH₃ groups) .
- FTIR : Validate functional groups: C=O stretch (~1650 cm⁻¹), N-H bend (~1550 cm⁻¹), and C-Cl stretch (~750 cm⁻¹) .
- Single-Crystal XRD : Resolve molecular geometry, bond angles, and intermolecular interactions (e.g., hydrogen bonding between NH and oxygen atoms) .
- Mass Spectrometry : Confirm molecular weight (e.g., HRMS with <5 ppm error) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the biological or conformational behavior of this compound?
Methodological Answer:
- Conformational Analysis :
- Molecular Docking :
- Dock the compound into target proteins (e.g., SARS-CoV-2 main protease) using AutoDock Vina. Prioritize binding poses with low RMSD (<2 Å) and analyze key residues (e.g., His41, Cys145) for hydrogen bonding and hydrophobic interactions .
Q. How can researchers resolve contradictions in biological activity data (e.g., anticonvulsant vs. antiviral efficacy) for chloroacetamide derivatives?
Methodological Answer:
- Comparative Assays :
- Mechanistic Studies :
- Conduct enzyme inhibition assays (e.g., GABA transaminase for anticonvulsants) and compare IC₅₀ values with antiviral EC₅₀ data .
- Validate target engagement via SPR or ITC to confirm binding specificity .
Q. What strategies mitigate synthetic challenges, such as low yields in multi-step reactions involving this compound?
Methodological Answer:
- Stepwise Optimization :
- Intermediate Stability : Protect reactive groups (e.g., NH with Boc in condensation steps) .
- Catalysis : Employ Fe(III) catalysts for C-amidoalkylation reactions to enhance regioselectivity .
- Scale-Up Considerations :
- Replace TBTU with cost-effective coupling agents (e.g., EDC/HOBt) for large-scale synthesis .
- Optimize workup: Use liquid-liquid extraction (DCM/H₂O) instead of column chromatography for intermediate isolation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
Methodological Answer:
- Reproducibility Checks :
- Verify purity via HPLC (≥95% by area) and elemental analysis (±0.5% for C, H, N) .
- Cross-validate melting points using differential scanning calorimetry (DSC) to detect polymorphic forms .
- Environmental Factors :
- Control humidity during crystallization to avoid hydrate formation, which alters melting points .
- Standardize NMR solvent (e.g., DMSO-d₆ vs. CDCl₃) to eliminate solvent-induced shifts .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., acetonitrile) .
- Waste Disposal : Segregate halogenated waste (chloroacetamide byproducts) for incineration by licensed facilities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
